4-Chloro-3-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethylpyridine can be achieved through several methods. One common method involves the chlorination of 3-ethylpyridine using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Another method involves the use of 4-chloropyridine as a starting material. The ethylation of 4-chloropyridine can be performed using ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control of reaction conditions and higher yields. Catalysts such as iron(III) chloride or aluminum chloride are commonly used to facilitate the chlorination process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form 4-chloro-3-pyridinecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products Formed
Substitution: 3-Ethyl-4-methoxypyridine.
Oxidation: 4-Chloro-3-pyridinecarboxylic acid.
Reduction: this compound.
Scientific Research Applications
4-Chloro-3-ethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethylpyridine involves its interaction with specific molecular targets. The chlorine atom and ethyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Similar in structure but with the chlorine atom at the 2-position.
3-Chloropyridine: Chlorine atom at the 3-position.
4-Chloropyridine: Chlorine atom at the 4-position without the ethyl group.
Uniqueness
4-Chloro-3-ethylpyridine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8ClN |
---|---|
Molecular Weight |
141.60 g/mol |
IUPAC Name |
4-chloro-3-ethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 |
InChI Key |
QSQSDSYZUOKOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.